Potassium (2-cyanophenyl)trifluoroborate
Description
Potassium (2-cyanophenyl)trifluoroborate (CAS: 929038-12-0) is a tetracoordinate organoboron compound widely employed in Suzuki-Miyaura cross-coupling reactions. Its structure features a 2-cyanophenyl group attached to a trifluoroborate anion stabilized by potassium. The cyanophenyl substituent introduces electron-withdrawing properties, enhancing the compound’s reactivity in transition-metal-catalyzed reactions while maintaining stability due to the tetracoordinate boron center . This reagent is bench-stable, with a purity >95%, and is typically stored at -20°C or -80°C in DMSO solutions to prevent degradation. Its primary use lies in synthesizing biaryl and heteroaryl compounds, critical in pharmaceutical and materials science research .
Properties
IUPAC Name |
potassium;(2-cyanophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF3N.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGENEVUNRFCCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C#N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672298 | |
| Record name | Potassium (2-cyanophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929038-12-0 | |
| Record name | Borate(1-), (2-cyanophenyl)trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929038-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (2-cyanophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-cyanophenylboronic Ester
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- Starting material: 2-bromobenzonitrile or 2-chlorobenzonitrile
- Metalation: Formation of 2-cyanophenylmagnesium bromide or lithium intermediate in THF at low temperature
- Boron source: Pinacol borate or trimethyl borate
- Reaction: The arylmetal reagent is added dropwise to the boron reagent at controlled temperature (0 °C to room temperature) to form the boronic ester.
Workup :
- Quenching with aqueous acid (e.g., HCl) to hydrolyze any remaining metal species.
- Extraction of the organic layer containing the boronic ester.
Conversion to this compound
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- Boronic ester solution in DMF or a mixture of DMF and THF
- Potassium bifluoride (KHF2) in molar excess (typically 2–6 equivalents)
- Heating at 80–100 °C for 6–8 hours under stirring
- Reaction progress monitored by thin-layer chromatography (TLC)
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- Removal of solvents under reduced pressure
- Precipitation by addition of acetone and methyl tertiary butyl ether (MTBE)
- Filtration and vacuum drying to obtain the potassium trifluoroborate salt as a solid with high purity (95–97%)
- Typical yields range from 68% to 70%.
Representative Data Table for Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Metalation and boronate formation | 2-bromobenzonitrile, vinyl Grignard, pinacol borate in THF | 0 to RT | 1–2 | ~78 | N/A | Quenched with 10% HCl, organic layer isolated |
| Fluorination to trifluoroborate | Boronic ester, KHF2, DMF | 80–100 | 6–8 | 68–70 | 95–97 | Purified by acetone and MTBE precipitation |
Research Findings and Notes
- The fluorination step using potassium bifluoride avoids harsh conditions such as ultralow temperatures (-70 °C) reported in older literature, making the process safer and more environmentally friendly.
- The use of DMF as the solvent facilitates the fluorination reaction, while co-solvents like THF can be employed during boronate preparation.
- The molar ratio of boronic ester to potassium bifluoride is critical; ratios between 1:2 and 1:6 have been optimized for maximum yield.
- The intermediate boronic ester can be prepared via vinyl Grignard addition to substituted pinacol borates, a method adaptable to various substituents including the 2-cyano group.
- Purification by precipitation using methyl tertiary butyl ether (MTBE) is an effective method to isolate the trifluoroborate salt with high purity.
- This methodology is consistent with procedures used for other potassium organotrifluoroborates, confirming its robustness and general applicability in organoboron chemistry.
Chemical Reactions Analysis
3.1. Suzuki-Miyaura Cross-Coupling Reaction
Potassium (2-cyanophenyl)trifluoroborate serves as a nucleophilic coupling partner in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organotrifluoroborate in the presence of a palladium catalyst.
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Mechanism :
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Oxidative Addition : The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
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Transmetalation : The organotrifluoroborate transfers its aryl group to the palladium complex.
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Reductive Elimination : The coupled product is released, regenerating the catalyst.
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The reaction conditions typically involve using bases such as potassium carbonate and solvents like toluene or water mixtures, resulting in high yields of biaryl compounds .
3.2. Nucleophilic Substitution Reactions
This compound can also participate in nucleophilic substitution reactions, resulting in substituted phenyl derivatives. These reactions often involve electrophiles such as alkyl halides or sulfonates, leading to various substituted products, which are valuable intermediates in organic synthesis.
3.3. Electrochemical Reactions
Recent studies have explored electrochemical methods utilizing this compound for C(sp²)-C(sp³) cross-coupling reactions. These methods can provide an alternative pathway for coupling reactions, often under milder conditions compared to traditional methods.
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Mechanism : The electrochemical oxidation generates radical intermediates that can couple with various electrophiles, enhancing the scope of potential products .
4.1. Reactivity Studies
Research indicates that this compound exhibits significant reactivity in various coupling reactions, including:
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High yields when coupled with electron-rich and electron-deficient aryl halides.
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Compatibility with diverse functional groups, making it a versatile reagent in organic synthesis .
5.2. Comparison of Catalysts Used
| Catalyst Type | Yield (%) | Notes |
|---|---|---|
| Pd(OAc)₂ | 77% | Commonly used for Suzuki-Miyaura |
| Pd₂(dba)₃ | 62% | Higher conversions observed |
| PEPPSI | 89% | Effective for electron-deficient substrates |
Scientific Research Applications
Chemical Properties and Structure
Potassium (2-cyanophenyl)trifluoroborate has the molecular formula and a molecular weight of approximately 212.06 g/mol. It features a trifluoroborate group, which enhances its reactivity in nucleophilic substitution reactions. The compound's structure can be represented as follows:
- Chemical Structure :
Cross-Coupling Reactions
This compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or their derivatives. The incorporation of the cyanophenyl group provides unique electronic properties, making it an attractive choice for synthesizing complex organic molecules.
Case Study : In a study published in Organic Letters, researchers demonstrated the efficiency of this compound in coupling reactions involving various electrophiles, yielding high selectivity and yields under mild conditions .
Synthesis of Fluorinated Compounds
The compound plays a significant role in synthesizing fluorinated organic compounds. Its trifluoroborate moiety can facilitate the introduction of fluorine atoms into aromatic systems, which is crucial for developing pharmaceuticals with improved metabolic stability and bioactivity.
Example : A recent patent highlights its use in synthesizing fluorinated heterocycles that exhibit potent biological activity against cancer cells .
Drug Development
This compound is being explored for its potential in drug development, particularly in creating small-molecule inhibitors for various diseases. The incorporation of the cyanophenyl group can enhance the binding affinity of compounds to biological targets.
Research Insight : Studies have indicated that compounds derived from this compound show promise in inhibiting specific protein kinases involved in cancer progression, making them potential candidates for anticancer therapies .
Targeted Therapeutics
The unique properties of this compound allow for the design of targeted therapeutics that can selectively interact with desired biological pathways. This specificity is crucial for minimizing side effects and enhancing therapeutic efficacy.
Mechanism of Action
The mechanism by which potassium (2-cyanophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in cross-coupling reactions. The compound undergoes hydrolysis to form the corresponding boronic acid, which then participates in the catalytic cycle of the Suzuki-Miyaura reaction. The key steps include:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Stability and Reactivity
- Stability: Potassium aryltrifluoroborates are generally more stable than boronic acids due to their tetracoordinate boron, which resists protodeboronation and oxidation . For example, this compound remains intact under ambient conditions, whereas its boronic acid counterpart is prone to decomposition . Similarly, Potassium (2-phenylacetyl)trifluoroborate avoids destructive rearrangements common to acyl boronic acids .
- Reactivity in Cross-Couplings: The electron-withdrawing cyano group in this compound accelerates oxidative addition in Suzuki reactions compared to electron-neutral (e.g., vinyl) or electron-donating substituents. However, chlorophenyl derivatives (e.g., 2,4-dichlorophenyl) exhibit slower coupling rates due to steric hindrance from Cl substituents .
Research Findings and Trends
- Mechanistic Insights: Trifluoroborates act as boronic acid reservoirs during Suzuki couplings, releasing ArB(OH)2⁻ and fluoride ions in situ. Fluoride enhances catalytic turnover by activating palladium intermediates .
- Emerging Applications : Visible-light-mediated reactions with vinyl trifluoroborates enable radical additions, expanding their utility beyond traditional cross-couplings .
Biological Activity
Potassium (2-cyanophenyl)trifluoroborate, with the molecular formula C₇H₄BF₃KN, is an organoboron compound notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound has garnered attention not only for its synthetic applications but also for its potential biological activities, particularly in the development of pharmaceuticals and biologically active compounds.
This compound is characterized by its stability and reactivity, making it a valuable reagent in organic synthesis. It primarily acts as a nucleophilic coupling partner in cross-coupling reactions. The mechanism involves several key steps:
- Oxidative Addition : A palladium catalyst inserts into the carbon-halogen bond of an aryl halide.
- Transmetalation : The boronic acid derived from this compound transfers its aryl group to the palladium complex.
- Reductive Elimination : The coupled product is released, regenerating the catalyst.
This mechanism underpins its role in synthesizing complex molecules with potential biological activity .
1. Synthesis of Bioactive Compounds
This compound has been employed in the synthesis of various biologically active compounds, including pharmaceuticals targeting cancer and other diseases. Its application in the Suzuki-Miyaura coupling allows for the formation of biaryl compounds, which are critical intermediates in drug development .
2. Case Studies and Research Findings
- Antitumoral Activity : Research has indicated that derivatives synthesized from this compound exhibit significant antitumoral properties. For instance, compounds synthesized through this methodology have shown growth inhibition in triple-negative breast cancer cell lines with minimal effects on non-tumorigenic cells .
- ROMK Inhibition : A study focused on potassium ion channels found that certain derivatives related to this compound demonstrated selective inhibition of the ROMK potassium channel, which is crucial for renal function and electrolyte balance. This selectivity is significant as it reduces the risk of cardiac arrhythmias associated with hERG channel blockade .
Toxicological Profile
The toxicological assessment of this compound and its derivatives is essential for understanding their safety profiles. Preliminary studies suggest that these compounds do not significantly alter vital biochemical markers or induce toxicity at therapeutic doses .
Table 1: Toxicological Parameters Evaluated
| Parameter | Result |
|---|---|
| Lipid Peroxidation | No significant change |
| Catalase Activity | Unaffected |
| Vitamin C Levels | No alteration |
| δ-Aminolevulinate Dehydratase | No significant change |
| Glutathione S-transferase | Unaffected |
Q & A
Q. What are the key synthetic methodologies for preparing Potassium (2-cyanophenyl)trifluoroborate?
this compound can be synthesized via SN2 displacement or cross-coupling reactions . For example:
- SN2 displacement : Potassium bromomethyltrifluoroborate reacts with alkoxides under optimized conditions (3 equiv alkoxide, continuous Soxhlet extraction) to yield alkoxymethyltrifluoroborates .
- Cross-coupling : Aryl trifluoroborates are often synthesized via Suzuki-Miyaura coupling, requiring base optimization (e.g., K2CO3, Cs2CO3) to minimize protodeboronation .
- Catalytic methods : Pd(0)-catalyzed Migita-Kosugi-Stille cross-coupling with bifunctional iminium reagents enables chemoselective synthesis of acyltrifluoroborates .
Q. How should this compound be characterized to confirm purity and structure?
- NMR spectroscopy : ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are critical. For example, ¹¹B NMR typically shows a quartet (J = 37.5 Hz) for trifluoroborate anions .
- FT-Raman and UV-Vis spectroscopy : Used to study solvation effects and electronic transitions in aqueous environments .
- Mass spectrometry : Confirm molecular weight (e.g., C7H4BF3KN, MW 209.02 for a related compound) .
Q. What are the recommended storage conditions for this compound?
- Store under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Avoid exposure to moisture and heat, as trifluoroborates are prone to protodeboronation in acidic or aqueous conditions .
Advanced Research Questions
Q. How do reaction conditions (solvent, base) influence the efficiency of cross-coupling reactions involving this compound?
- Solvent systems : Biphasic toluene/water or THF/water mixtures improve yields by stabilizing the trifluoroborate anion. THF/water (10:1) suppresses side reactions like protodeboronation compared to toluene/water .
- Base selection : K2CO3 or Cs2CO3 (3–6 equiv) minimizes boronate formation, while excess KOH accelerates hydrolysis .
- Catalyst activation : Endogenous fluoride ions (from trifluoroborate hydrolysis) enhance Pd catalyst activity by forming [Pd–F] intermediates .
Q. What mechanistic insights explain the role of fluoride ions in Suzuki-Miyaura coupling with trifluoroborates?
Fluoride ions:
- Activate Pd catalysts by forming Pd–F bonds , facilitating transmetalation .
- Stabilize intermediates via B–F···K+ interactions , reducing side reactions .
- Modulate boronate equilibria: Hydrolysis of trifluoroborate generates aryl boronic acid (R–B(OH)2), which reacts with fluoride to form [R–BF3]⁻, the active transmetalation species .
Q. How can researchers resolve contradictory data in cross-coupling reaction outcomes (e.g., variable yields)?
- Base titration monitoring : Use ¹⁹F NMR to track trifluoroborate hydrolysis and boronate equilibria in real time .
- Side-product analysis : Identify protodeboronation (e.g., fluorobenzene formation) or homocoupling byproducts via GC-MS or HPLC .
- Solvent optimization : Switch from toluene/water to THF/water to improve solubility and reduce interfacial side reactions .
Q. What advanced functionalization strategies are applicable to this compound?
- ipso-Hydroxylation : Oxidative conditions (e.g., air/ascorbate) convert aryl trifluoroborates to phenols via radical intermediates .
- Photoredox catalysis : Visible-light-mediated reactions with electrophilic radicals enable vinylation or allylation under mild conditions .
- Fluoride displacement : React with electrophiles (e.g., iodonium salts) to install heteroatoms or functional groups at the boron-bound carbon .
Q. How do solvation effects impact the reactivity of this compound in aqueous environments?
- Hydration clusters : Computational studies (B3LYP/6-311++G**) predict that 3–5 water molecules solvate the trifluoroborate anion, stabilizing it viaB–F···H–O interactions .
- Reaction medium : Aqueous THF enhances solubility and reduces aggregation, improving cross-coupling efficiency compared to pure organic solvents .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
